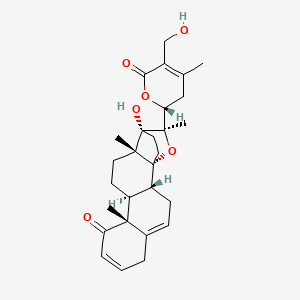![molecular formula C25H37NO2 B1261427 1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one CAS No. 71076-28-3](/img/structure/B1261427.png)
1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quadazocine: , identified by the Unique Ingredient Identifier (UNII) X9BMD58553, is a substituted hexahydro-2,6-methano-3-benzazocine. It is known for its potent antagonistic effects on the μ opioid receptor and less potent antagonistic effects on the κ and δ opioid receptors . This compound has been patented by Sterling Drug Inc. as an analgesic and narcotic antagonist .
Chemical Reactions Analysis
Quadazocine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Quadazocine has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving opioid receptor antagonists.
Biology: It is used to study the effects of opioid receptor antagonism on various biological processes.
Medicine: It has potential therapeutic applications as an analgesic and narcotic antagonist.
Industry: It is used in the development of new pharmaceuticals targeting opioid receptors .
Mechanism of Action
Quadazocine exerts its effects by antagonizing the μ opioid receptor, which is involved in pain modulation and reward pathways. By blocking this receptor, Quadazocine can reduce the effects of opioid agonists, making it useful in the treatment of opioid addiction and overdose. The molecular targets and pathways involved include the μ, κ, and δ opioid receptors .
Comparison with Similar Compounds
Quadazocine is unique in its potent antagonistic effects on the μ opioid receptor compared to other similar compounds. Some similar compounds include:
Naloxone: Another opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Used in the treatment of opioid and alcohol dependence.
Buprenorphine: A partial agonist of the μ opioid receptor used in the treatment of opioid addiction .
Quadazocine’s uniqueness lies in its specific chemical structure and its balanced antagonistic effects on multiple opioid receptors.
Properties
CAS No. |
71076-28-3 |
|---|---|
Molecular Formula |
C25H37NO2 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one |
InChI |
InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25-/m1/s1 |
InChI Key |
LOYWOYCPSWPKFH-DSNGMDLFSA-N |
SMILES |
CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
Isomeric SMILES |
C[C@@]12CCN([C@@H]([C@@]1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
Canonical SMILES |
CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
Key on ui other cas no. |
71276-43-2 |
Synonyms |
quadazocine quadazocine mesylate, (2R-(2alpha,6alpha,11S))-isomer quadazocine mesylate, (2S-(2alpha,6alpha,11S))-isomer Win 44,441 Win 44441 Win 44441-3 Win-44441 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


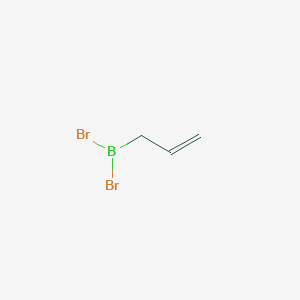
![Acetic acid, 2-[3-(4-chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-, methyl ester](/img/structure/B1261345.png)
![15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1261346.png)
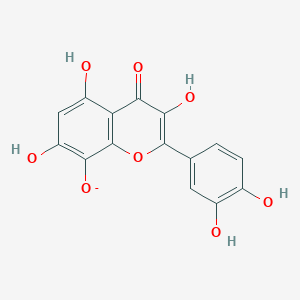
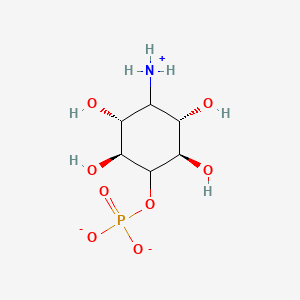
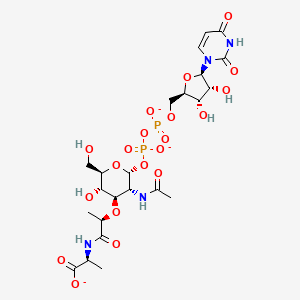
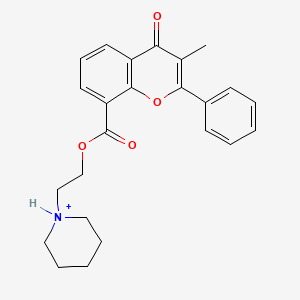
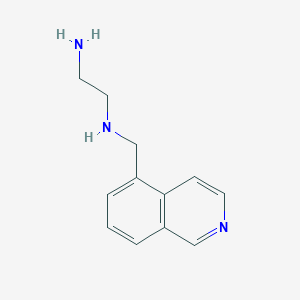
![methyl (1R,10S,11R,19R)-11-acetyloxy-12-ethyl-4-[(12R,13S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1261357.png)

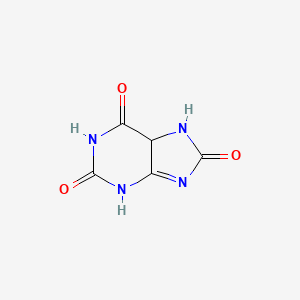

![3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester](/img/structure/B1261366.png)
